KFM19

Description

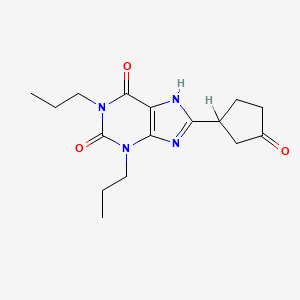

Structure

3D Structure

Properties

IUPAC Name |

8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHGOZFOVBMWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870000 | |

| Record name | 8-(3-Oxocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133058-72-7 | |

| Record name | Kfm 19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133058727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to ¹⁹F NMR for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to ¹⁹F NMR for Protein Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are conventionally used, the unique properties of the fluorine-19 (¹⁹F) nucleus offer significant advantages for studying proteins, particularly in complex biological systems and for applications in drug discovery.

A. Core Principles of ¹⁹F NMR

The ¹⁹F nucleus possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1] This high sensitivity, coupled with the virtual absence of endogenous fluorine in biological systems, provides a background-free window for NMR observation.[2][3]

The most significant feature of ¹⁹F NMR is its exceptionally large chemical shift range, spanning over 400 ppm.[1][4] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a highly sensitive probe of subtle conformational changes in proteins.[5][6][7] Factors influencing the ¹⁹F chemical shift include van der Waals interactions, electrostatic fields, and solvent exposure.[5][6][7]

B. Advantages for Protein Analysis

The application of ¹⁹F NMR to protein studies offers several key benefits:

-

High Sensitivity and No Background: The high gyromagnetic ratio and 100% natural abundance of ¹⁹F lead to strong NMR signals, while its absence in biological systems ensures that the observed signals originate solely from the introduced fluorine probe.[2][3][5][8]

-

Sensitive Reporter of Local Environment: The large chemical shift dispersion of ¹⁹F makes it an extremely sensitive reporter of changes in protein conformation, dynamics, and interactions.[2][5][6][7]

-

Simplified Spectra: By introducing a limited number of ¹⁹F labels, complex protein systems can be studied with simplified 1D NMR spectra, avoiding the challenges of resonance overlap often encountered in ¹H NMR.[2]

-

Versatility in Applications: ¹⁹F NMR can be used to study a wide range of protein phenomena, including protein folding and stability, conformational changes upon ligand binding, protein-protein interactions, and enzyme kinetics.[1][5][6][7]

-

Applicability to Large Systems: The simplified spectra and high sensitivity make ¹⁹F NMR suitable for studying large proteins and protein complexes that are challenging for traditional NMR methods.[9]

II. Protein Labeling with ¹⁹F Probes

The introduction of fluorine into proteins is a critical first step in any ¹⁹F NMR study. Several methods have been developed to achieve this, each with its own advantages and applications.

A. Biosynthetic Incorporation of Fluorinated Amino Acids

A common and effective method for labeling proteins with ¹⁹F is the biosynthetic incorporation of fluorinated amino acid analogs. This is typically achieved by expressing the protein of interest in an E. coli auxotrophic strain that cannot synthesize a specific amino acid. By providing the corresponding fluorinated analog in the growth medium, it will be incorporated into the protein sequence.

Commonly used fluorinated amino acids include:

-

3-Fluorophenylalanine

-

4-Fluorophenylalanine

-

5-Fluorotryptophan

-

6-Fluorotryptophan

-

3-Fluorotyrosine

The level of incorporation can be controlled, with studies showing that fractional labeling (e.g., 60-75%) can sometimes be optimal to minimize structural perturbations while still providing sufficient signal for NMR studies.[10]

B. Site-Specific Labeling Techniques

For more precise studies, it is often desirable to incorporate a single ¹⁹F label at a specific position within the protein. This can be achieved using amber codon suppression technology.[10] In this method, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a non-canonical, fluorinated amino acid in response to an amber stop codon (UAG) that has been engineered into the gene at the desired location.[10] This allows for the introduction of a unique ¹⁹F probe at virtually any site in the protein.

C. Chemical Tagging of Proteins

An alternative to biosynthetic incorporation is the chemical modification of specific amino acid side chains with fluorine-containing reagents. Cysteine residues are frequently used for this purpose due to the reactivity of their sulfhydryl group.[1] A variety of fluorinated tags with different chemical properties are commercially available, allowing for tailored labeling strategies.

III. Experimental Protocols for ¹⁹F NMR in Protein Science

A successful ¹⁹F NMR experiment requires careful sample preparation, data acquisition, and processing.

A. Sample Preparation

-

Protein Expression and Labeling: Follow established protocols for protein expression in E. coli or other suitable systems. For biosynthetic labeling, use minimal media supplemented with the desired fluorinated amino acid.[1] For site-specific labeling, co-transform cells with plasmids for the protein of interest (containing the amber codon) and the orthogonal tRNA/synthetase pair.[10]

-

Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). It is crucial to ensure high purity to avoid interference from contaminants in the NMR spectrum.

-

Sample Conditions: Prepare the final NMR sample in a suitable buffer, typically at a concentration of 0.1-0.5 mM.[4] The buffer should be chosen to maintain protein stability and solubility over the course of the NMR experiment. A small amount of D₂O (5-10%) is typically added for the field-frequency lock.

B. ¹⁹F NMR Data Acquisition

A variety of NMR experiments can be performed to probe different aspects of protein structure and function.

-

1D ¹⁹F NMR: This is the simplest and most common ¹⁹F NMR experiment. It provides information on the number of fluorine environments and their chemical shifts.

-

Pulse Sequence: A simple pulse-acquire sequence is typically used.

-

Acquisition Parameters:

-

Spectral Width: Sufficient to cover the expected range of ¹⁹F chemical shifts (e.g., 50-100 ppm).

-

Recycle Delay: 1-2 seconds.

-

Number of Scans: Dependent on sample concentration and desired signal-to-noise ratio.

-

-

-

Relaxation Measurements (T₁ and T₂): These experiments provide information on protein dynamics.

-

Pulse Sequences: Inversion-recovery for T₁ and Carr-Purcell-Meiboom-Gill (CPMG) for T₂.

-

Data Analysis: The decay of signal intensity is fit to an exponential function to extract the relaxation rates.

-

-

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close contact with the protein. It is particularly useful for fragment-based screening.

-

Pulse Sequence: A train of selective pulses is applied to saturate protein resonances, and the saturation is transferred to bound ligands via spin diffusion.

-

Data Analysis: The difference between an off-resonance and on-resonance spectrum reveals the signals of the bound ligand.

-

-

¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of ¹⁹F nuclei with those of their directly attached protons, aiding in resonance assignment.

C. ¹⁹F NMR Data Processing and Analysis

-

Processing: NMR data is typically processed using software such as NMRPipe or TopSpin.[11] Processing steps include Fourier transformation, phase correction, and baseline correction.

-

Analysis: Processed spectra are analyzed to extract parameters such as chemical shifts, peak intensities, line widths, and coupling constants. For dynamic studies, relaxation data is fit to appropriate models.

IV. Applications of ¹⁹F NMR in Protein Studies

The versatility of ¹⁹F NMR makes it a valuable tool for a wide range of applications in protein science and drug discovery.

A. Probing Protein Structure and Conformation

The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle changes in protein structure. For example, ¹⁹F NMR can be used to monitor conformational changes that occur upon protein folding, ligand binding, or post-translational modifications.[5][6][7] By introducing multiple ¹⁹F labels at different sites, it is possible to map out the regions of the protein that are involved in these conformational transitions.

B. Investigating Protein Dynamics and Folding

¹⁹F NMR relaxation experiments provide insights into protein dynamics on a wide range of timescales. T₁ and T₂ measurements can be used to probe fast internal motions (picosecond to nanosecond timescale), while relaxation dispersion experiments can be used to characterize slower conformational exchange processes (microsecond to millisecond timescale).[6] These studies are crucial for understanding protein function, as many biological processes are governed by protein dynamics.

C. Characterizing Protein-Ligand Interactions

¹⁹F NMR is a powerful tool for studying the interactions between proteins and small molecules. Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine the binding affinity (Kd) and to map the binding site on the protein surface.[8] This information is invaluable for drug discovery and design.

D. Role in Drug Discovery and Development

¹⁹F NMR has become an important technique in the pharmaceutical industry for fragment-based drug discovery (FBDD). In FBDD, libraries of small, low-molecular-weight compounds (fragments) are screened for weak binding to a protein target. ¹⁹F NMR is well-suited for this purpose due to its high sensitivity and the ability to screen mixtures of compounds.[8] Protein-observed ¹⁹F NMR, where the protein is labeled with ¹⁹F, is a common approach for fragment screening.[8]

V. Quantitative Data Summary

The following tables summarize key quantitative data for ¹⁹F NMR studies of proteins.

Table 1: Approximate ¹⁹F Chemical Shift Ranges for Fluorinated Amino Acids in Proteins

| Fluorinated Amino Acid | Chemical Shift Range (ppm) vs. CFCl₃ | Notes |

| 3-Fluorophenylalanine | -113 to -116 | Sensitive to local electrostatic environment. |

| 4-Fluorophenylalanine | -114 to -118 | Often used as a probe of solvent exposure. |

| 5-Fluorotryptophan | -120 to -125 | Sensitive to changes in the indole ring environment. |

| 6-Fluorotryptophan | -124 to -128 | Can report on protein-protein interactions. |

| 3-Fluorotyrosine | -130 to -135 | Sensitive to the protonation state of the hydroxyl group. |

Note: Chemical shifts are highly dependent on the specific protein environment and can fall outside of these ranges.

Table 2: Typical ¹⁹F-¹H and ¹⁹F-¹⁹F Coupling Constants

| Coupling | Typical Value (Hz) | Dependence |

| ²J(¹⁹F, ¹H) (geminal) | ~50 | Relatively constant. |

| ³J(¹⁹F, ¹H) (vicinal) | 0 - 30 | Follows a Karplus-type relationship with dihedral angle. |

| ⁿJ(¹⁹F, ¹H) (long-range) | < 5 | Decreases with the number of bonds. |

| ²J(¹⁹F, ¹⁹F) (geminal) | 250 - 300 | Large and sensitive to geometry.[12] |

| ³J(¹⁹F, ¹⁹F) (vicinal) | 0 - 40 | Dependent on dihedral angle. |

Table 3: Typical ¹⁹F Relaxation Parameters and Their Interpretation

| Parameter | Typical Range in Proteins | Interpretation |

| T₁ (Longitudinal Relaxation Time) | 0.5 - 2.0 s | Reports on fast (ps-ns) timescale motions. |

| T₂ (Transverse Relaxation Time) | 10 - 200 ms | Sensitive to both fast and slow (µs-ms) motions. |

| NOE (Nuclear Overhauser Effect) | -1 to 0.5 | Provides information on internuclear distances and dynamics. |

VI. Conclusion and Future Outlook

¹⁹F NMR has emerged as a powerful and versatile tool for studying proteins. Its unique advantages of high sensitivity, no background signal, and a large chemical shift dispersion make it particularly well-suited for investigating protein structure, dynamics, and interactions in complex biological systems. The continued development of new fluorine-containing amino acids and labeling strategies, coupled with advances in NMR instrumentation and methodology, will undoubtedly expand the scope and impact of ¹⁹F NMR in both basic research and drug discovery. As researchers continue to tackle increasingly challenging biological systems, ¹⁹F NMR is poised to play an even more prominent role in providing critical insights at the molecular level.

References

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. mdpi.com [mdpi.com]

- 3. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nmr-bio.com [nmr-bio.com]

- 5. The preparation of 19F-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals

Introduction: Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool in the fields of chemistry, materials science, and particularly in pharmaceutical research and development. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, result in high sensitivity, making it an excellent probe for molecular structure and dynamics.[1][2] A key parameter in ¹⁹F NMR is the chemical shift (δ), which is exquisitely sensitive to the local electronic environment. This sensitivity provides a wide spectral dispersion, minimizing signal overlap and enabling the detailed analysis of complex molecular systems. This technical guide delves into the core principles governing the ¹⁹F chemical shift, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical NMR parameter.

Core Principles of ¹⁹F Chemical Shift

The chemical shift in ¹⁹F NMR is primarily governed by the shielding and deshielding of the fluorine nucleus by the surrounding electron density. Unlike proton (¹H) NMR, where chemical shifts are predominantly influenced by diamagnetic effects, ¹⁹F chemical shifts have a significant contribution from the paramagnetic term.[2] This paramagnetic contribution is a major reason for the wide chemical shift range observed in ¹⁹F NMR, typically spanning over 800 ppm.[2]

The total shielding (σ) at the nucleus can be described as the sum of three components:

σ = σdia + σpara + σm

Where:

-

σdia (Diamagnetic Shielding): This term arises from the induced circulation of electrons in the ground state, which creates a magnetic field that opposes the external magnetic field (B₀). Higher electron density around the nucleus leads to stronger diamagnetic shielding and an upfield shift (more negative ppm values).

-

σpara (Paramagnetic Shielding): This term results from the mixing of ground and excited electronic states by the external magnetic field. It creates a magnetic field that reinforces B₀, leading to deshielding and a downfield shift (more positive ppm values). The magnitude of the paramagnetic term is inversely proportional to the energy difference between the ground and excited states. The presence of lone pair electrons and π-systems near the fluorine atom significantly influences this term.

-

σm (Magnetic Anisotropy): This contribution arises from the magnetic fields generated by electron currents in neighboring anisotropic groups, such as aromatic rings and carbonyl groups.

The interplay of these shielding and deshielding effects determines the final chemical shift of a fluorine nucleus.

Factors Influencing ¹⁹F Chemical Shift

Several key factors influence the electronic environment around a fluorine nucleus and, consequently, its chemical shift:

-

Electronegativity and Inductive Effects: The high electronegativity of fluorine means it strongly withdraws electron density from adjacent atoms. The presence of other electronegative atoms or electron-withdrawing groups in the molecule can further deshield the fluorine nucleus, causing a downfield shift. Conversely, electron-donating groups increase electron density, leading to greater shielding and an upfield shift.[1]

-

Resonance Effects: For fluorine atoms attached to or near a π-system (e.g., aromatic rings, double bonds), resonance effects play a crucial role in determining the electron density and thus the chemical shift. Electron-donating or -withdrawing groups on the π-system can significantly alter the shielding of the fluorine nucleus through resonance delocalization.

-

Hybridization: The hybridization of the carbon atom to which the fluorine is attached affects the ¹⁹F chemical shift. Generally, the chemical shifts of fluorine attached to sp²-hybridized carbons are found downfield from those attached to sp³-hybridized carbons.

-

Solvent Effects: The solvent can have a significant impact on the ¹⁹F chemical shift, with changes of several ppm being common.[2] This is due to intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the analyte and the solvent molecules, which alter the electronic environment of the fluorine nucleus.

-

Temperature and Concentration: Temperature can influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts. Similarly, the concentration of the analyte can affect the extent of intermolecular interactions, thereby influencing the observed chemical shift.

Data Presentation: ¹⁹F Chemical Shift Ranges

The following tables summarize typical ¹⁹F chemical shift ranges for common fluorine-containing functional groups, referenced to CFCl₃ at 0 ppm. It is important to note that these are approximate values, and the actual chemical shift can vary depending on the specific molecular structure and experimental conditions.

Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Functional Groups

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| Aliphatic C-F | -150 to -250 |

| Allylic C-F | -150 to -180 |

| Benzylic C-F | -105 to -125 |

| Vinylic C-F | -90 to -140 |

| Aryl C-F | -100 to -170 |

| Acyl Fluorides (R-COF) | +20 to -70 |

| Trifluoromethyl (-CF₃) | -50 to -80 |

| Difluoromethyl (-CF₂H) | -120 to -150 |

| Fluoromethyl (-CH₂F) | -200 to -220 |

| Perfluoroalkanes | -80 to -130 |

Data compiled from various sources, including Alfa Chemistry.[1]

Table 2: Effect of Substituents on the ¹⁹F Chemical Shift of Fluorobenzene (in CCl₄)

| Substituent (para-position) | Chemical Shift (ppm vs. C₆H₅F) |

| -NO₂ | -9.5 |

| -CN | -8.0 |

| -COCH₃ | -6.2 |

| -Br | -1.8 |

| -H | 0.0 |

| -CH₃ | +1.9 |

| -OCH₃ | +7.3 |

| -NH₂ | +12.1 |

Note: Positive values indicate an upfield shift (increased shielding) relative to fluorobenzene.

Table 3: Solvent Effects on the ¹⁹F Chemical Shift of C₆F₆

| Solvent | Chemical Shift (ppm vs. neat C₆F₆) |

| Cyclohexane | -1.2 |

| Carbon Tetrachloride | -0.6 |

| Chloroform | +0.4 |

| Acetone | +2.1 |

| Dimethyl Sulfoxide | +3.5 |

Note: Positive values indicate a downfield shift (decreased shielding) relative to neat hexafluorobenzene.

Experimental Protocols

Accurate and reproducible ¹⁹F NMR data acquisition requires careful attention to experimental details. Below are generalized protocols for key experiments.

Protocol 1: Sample Preparation for Small Molecule ¹⁹F NMR

-

Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure 10-50 µL of a liquid sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common solvents include CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O. The choice of solvent can influence the chemical shift, so consistency is key.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Internal Standard (Optional but Recommended): For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard. Common internal standards for ¹⁹F NMR include trifluoroacetic acid (TFA), hexafluorobenzene (C₆F₆), or a fluorinated compound that does not interfere with the analyte signals.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton wool or a syringe filter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Standard ¹D ¹⁹F NMR Data Acquisition

-

Instrument Setup: Tune and match the NMR probe for the ¹⁹F frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F spectra) is typically used.

-

Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.

-

Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shift range of the sample.

-

Acquisition Time (AQ): Typically set between 1 and 2 seconds for good resolution.

-

Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of all fluorine nuclei.

-

Number of Scans (NS): The number of scans depends on the sample concentration. For concentrated samples, 16-64 scans may be sufficient, while more dilute samples will require a larger number of scans.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of ¹⁹F NMR.

Conclusion

The ¹⁹F chemical shift is a highly sensitive and informative parameter in NMR spectroscopy. Its large dispersion and susceptibility to the local electronic environment make it an invaluable tool for the structural elucidation and dynamic analysis of fluorinated molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing the ¹⁹F chemical shift is paramount for designing effective experiments, accurately interpreting spectral data, and ultimately advancing their scientific endeavors. The ability to correlate changes in chemical shift with specific molecular interactions and transformations provides a powerful window into the behavior of fluorinated compounds in a wide range of chemical and biological systems.

References

The Dawn of a New Probe: A Technical History of Fluorine NMR in Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized the landscape of chemical and biological sciences, offering an unprecedented window into molecular structure and dynamics. Among the various nuclei amenable to NMR studies, fluorine-19 (¹⁹F) has carved a unique and powerful niche. Its exceptional properties—100% natural abundance, a high gyromagnetic ratio conferring excellent sensitivity, and a vast chemical shift range highly sensitive to the local electronic environment—have made it an invaluable probe in fields ranging from materials science to drug discovery. This in-depth technical guide traces the historical development of fluorine NMR, from its nascent observations to its establishment as a cornerstone of modern chemical and biomedical research.

The Pioneering Observations: A New Resonance Emerges

The journey of fluorine NMR began in the mid-20th century, shortly after the fundamental principles of NMR were established. In 1950, W. C. Dickinson at the Massachusetts Institute of Technology published a seminal paper detailing the observation of the dependence of the ¹⁹F nuclear resonance position on the chemical compound.[1][2][3] This was a critical discovery, as it demonstrated that the resonance frequency of the fluorine nucleus was not constant but was influenced by its chemical environment, laying the groundwork for ¹⁹F NMR as a spectroscopic technique. Dickinson's work provided the first characterization of chemical shifts for a range of inorganic and organofluorine compounds.[4]

Following closely on this discovery, in 1951, H. S. Gutowsky and C. J. Hoffman at the University of Illinois published their work on the chemical shifts in the magnetic resonance of ¹⁹F.[5] Their research provided a more systematic analysis of the factors influencing these shifts, attributing them to the magnetic shielding provided by the electron clouds surrounding the nucleus. This work was fundamental in establishing the theoretical underpinnings of ¹⁹F NMR and its potential for elucidating molecular structure.[4]

These early experiments were conducted on rudimentary NMR spectrometers, often built in-house by the researchers themselves. The magnetic fields were typically generated by large electromagnets, and the radiofrequency electronics were a far cry from the sophisticated digital systems of today. The initial observations were of continuous wave (CW) NMR signals, where the magnetic field or the radiofrequency was swept through a range to find the resonance condition.

The Era of Compilation and Early Applications: Quantifying the Chemical Landscape

The 1950s and 1960s saw a burgeoning of research in fluorine chemistry, and with it, a rapid accumulation of ¹⁹F NMR data. A landmark contribution during this period was the "Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967" by Claude H. Dungan and John R. Van Wazer.[6][7][8][9] This comprehensive compilation organized and standardized the growing body of chemical shift data, providing a vital resource for chemists working with organofluorine compounds. The data from this compilation, presented in the tables below, showcases the wide range of chemical shifts observed even in the early days of the technique.

The availability of this data, coupled with advancements in NMR instrumentation, spurred the application of ¹⁹F NMR in various areas of chemistry. Researchers began to use the technique to identify new fluorinated compounds, study reaction mechanisms, and investigate the electronic effects of fluorine substitution on molecular properties.

Quantitative Data from Early Fluorine NMR Experiments

The following tables summarize some of the key quantitative data from the early era of fluorine NMR, primarily sourced from the compilation by Dungan and Van Wazer.

Table 1: Early ¹⁹F Chemical Shifts of Selected Compounds (Relative to CFCl₃)

| Compound | Chemical Shift (ppm) |

| CFCl₃ | 0.00 |

| CH₃F | -271.9 |

| CF₃H (in CFCl₃) | -78.6 |

| CF₂H₂ | -143.6 |

| CH₃CH₂F | -213 |

| CH₂=CHF | -114 |

| CH₂=CF₂ | -81.3 |

| CF₂=CF₂ | -135 |

| CF₃COOH (in CFCl₃) | -76.55 |

Table 2: Early Homonuclear ¹⁹F-¹⁹F Coupling Constants

| Compound | Coupling Constant (JFF in Hz) |

| F₂C=CF₂ | 2JFF = 88 |

| CF₃CF₂Cl | 3JFF = 8.5 |

| Perfluorocyclobutane | 2JFF (geminal) = 215, 3JFF (cis) = 10.2, 3JFF (trans) = 2.4 |

The Biological Frontier: Fluorine NMR Enters the World of Biomolecules

A pivotal moment in the history of fluorine NMR was its application to biological systems. In 1967, the first study utilizing fluorinated molecules to probe biological interactions was published.[4][10] This work demonstrated that fluorinated amino acids could be incorporated into proteins, and that the ¹⁹F NMR signals of these labels were sensitive to changes in the protein's environment, such as ligand binding. This opened up a whole new avenue of research, allowing scientists to study the structure and function of proteins and other biomolecules in a minimally perturbative way.

The introduction of fluorine as a "spy" nucleus in biological systems was a game-changer. Since fluorine is virtually absent in native biological systems, the ¹⁹F NMR spectrum is free from background signals, providing a clean window to observe the labeled molecule.[11] The high sensitivity of the ¹⁹F chemical shift to its surroundings made it an exquisite reporter of conformational changes, protein folding, and molecular interactions.

Experimental Workflow for Early Biomolecular ¹⁹F NMR

The diagram below illustrates a generalized workflow for the pioneering biomolecular ¹⁹F NMR experiments.

The Modern Era: Technological Leaps and Expanding Horizons

The latter half of the 20th century and the beginning of the 21st century witnessed remarkable advancements in NMR technology that profoundly impacted fluorine NMR. The transition from continuous wave to Fourier transform (FT) NMR dramatically increased sensitivity and resolution. The development of high-field superconducting magnets further enhanced spectral dispersion, crucial for resolving complex spectra.

The evolution of pulse sequences also played a critical role. While early experiments relied on simple single-pulse acquisitions, the development of more sophisticated pulse sequences, including those for decoupling and two-dimensional (2D) correlation spectroscopy, unlocked a wealth of new information. Techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) allowed for the measurement of through-space interactions, providing valuable distance constraints for structure determination.

These technological advancements have solidified the position of fluorine NMR as an indispensable tool in drug discovery and development.[12] The ability to monitor ligand binding, characterize protein-ligand interactions, and screen for potential drug candidates in a high-throughput manner has made ¹⁹F NMR a staple in pharmaceutical research.

Logical Progression of ¹⁹F NMR Development

The following diagram illustrates the logical progression of key developments in the history of fluorine NMR.

Conclusion: A Bright Future for a Versatile Nucleus

From its humble beginnings as a curious observation of a new resonance, fluorine NMR has evolved into a sophisticated and powerful analytical technique. Its journey has been marked by pioneering discoveries, meticulous data compilation, and continuous technological innovation. Today, ¹⁹F NMR stands as a testament to the ingenuity of the scientific community and continues to be a vital tool for researchers, scientists, and drug development professionals, offering unique insights into the intricate world of molecules. The ongoing development of new labeling strategies, pulse sequences, and computational methods promises an even brighter future for this remarkable spectroscopic probe.

Experimental Protocols of Foundational Experiments

Detailed experimental protocols from the seminal papers of Dickinson and Gutowsky & Hoffman are not explicitly provided in the initial publications in the concise format of modern experimental sections. However, based on the descriptions in their papers and the general state of NMR technology at the time, the following represents a likely reconstruction of their methodologies.

Dickinson (1950): Dependence of the F¹⁹ Nuclear Resonance Position on Chemical Compound

-

Instrumentation: A custom-built nuclear magnetic resonance spectrometer. The magnetic field was produced by a large electromagnet, and the field strength was likely varied to bring different fluorine nuclei into resonance at a fixed radiofrequency.

-

Sample Preparation: The fluorine-containing compounds, which were liquids or gases at room temperature, were sealed in glass tubes. The reference compound was likely an external standard placed coaxially within the sample tube.

-

Data Acquisition: A continuous wave (CW) method was employed. The magnetic field was slowly swept through a range while the absorption of radiofrequency energy by the sample was detected. The positions of the absorption signals were recorded relative to the reference signal.

-

Data Analysis: The differences in the magnetic field required for resonance were converted into chemical shifts, expressed in parts per million (ppm).

Gutowsky and Hoffman (1951): Chemical Shifts in the Magnetic Resonance of F¹⁹

-

Instrumentation: Similar to Dickinson, a custom-built CW-NMR spectrometer was used. The stability and homogeneity of the magnetic field would have been a critical factor in resolving the observed chemical shifts.

-

Sample Preparation: A variety of liquid and gaseous fluorine compounds were investigated. For gaseous samples, the pressure would have been controlled to ensure a sufficient number of nuclei in the detection coil.

-

Data Acquisition: The experiment likely involved a fixed radiofrequency and a swept magnetic field. The resonance signals were detected as changes in the impedance of the radiofrequency coil.

-

Data Analysis: The observed chemical shifts were correlated with the molecular structures of the compounds, and early theoretical interpretations of the shielding effects were proposed based on the electronic properties of the molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters: CH4-nFn Series of Molecules as the Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stan's NMR Blog 2007 entries [ebyte.it]

- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full text of "Chemistry, 1941-1951, staff, developments, courses and curicula, publications, doctorate degrees" [archive.org]

- 6. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 7. codata.org [codata.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967 - Dungan, Claude H.; Wazer, John R.Van: 9780471226505 - AbeBooks [abebooks.co.uk]

- 10. SAR by (Protein-Observed) 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

The Fluorine Advantage: A Technical Guide to ¹⁹F NMR in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the ability to observe the subtle dance of proteins and their interactions with ligands is paramount. While various biophysical techniques offer glimpses into these processes, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, providing high-resolution insights with unparalleled clarity. This guide delves into the core advantages of ¹⁹F NMR, offering a technical overview, detailed experimental protocols, and a look into its diverse applications.

Core Advantages of ¹⁹F NMR: A Quantitative Perspective

The utility of ¹⁹F NMR in biological studies stems from the intrinsic properties of the fluorine-19 nucleus. Its key advantages—high sensitivity, the absence of endogenous background signals, and a large chemical shift dispersion—set it apart from other commonly used NMR-active nuclei.

One of the most significant advantages of ¹⁹F NMR is its "background-free" nature.[1][2][3] Fluorine is virtually absent in biological systems, meaning that any observed ¹⁹F signal originates solely from the intentionally introduced probe.[1][2][3] This eliminates the crowded spectral overlap that can complicate ¹H, ¹³C, and ¹⁵N NMR studies, especially in complex in-cell environments.[1]

The ¹⁹F nucleus boasts a spin of 1/2 and exists at 100% natural abundance, contributing to its high sensitivity, which is 83% that of the proton (¹H).[1][3] This high receptivity allows for the acquisition of high-quality data with lower protein concentrations and in shorter timeframes compared to other NMR techniques.[3]

Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment.[3] This sensitivity, combined with a chemical shift range that is approximately 100-fold larger than that of ¹H, results in excellent signal dispersion.[3] Even subtle conformational changes in a protein or the binding of a ligand can induce significant and easily detectable changes in the ¹⁹F chemical shift.[2][4]

| Property | ¹⁹F | ¹H | ¹³C | ¹⁵N |

| Spin | 1/2 | 1/2 | 1/2 | 1/2 |

| Natural Abundance (%) | 100 | 99.98 | 1.1 | 0.37 |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 25.18 | 26.75 | 6.73 | -2.71 |

| Relative Sensitivity (to ¹H) | 0.83 | 1.00 | 0.016 | 0.001 |

| Chemical Shift Range (ppm) | ~800 | ~14 | ~200 | ~900 |

Key Experimental Protocols in ¹⁹F NMR

The successful application of ¹⁹F NMR in molecular biology hinges on robust experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: Site-Specific Incorporation of Fluorinated Amino Acids in E. coli

The introduction of a ¹⁹F probe into a protein is the foundational step for protein-observed ¹⁹F NMR. A common method involves the biosynthetic incorporation of fluorinated analogues of natural amino acids.

Objective: To express a protein of interest with a specific fluorinated amino acid incorporated at desired positions.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Minimal media (e.g., M9) supplemented with necessary nutrients.

-

Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine, 5-fluoro-L-tryptophan).

-

Glyphosate (for inhibition of endogenous aromatic amino acid synthesis).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

-

Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Methodology:

-

Culture Growth: Inoculate a starter culture of the transformed E. coli in rich media (e.g., LB) and grow overnight. The next day, inoculate a larger volume of minimal media with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.4-0.6.

-

Inhibition of Endogenous Synthesis: To prevent the incorporation of natural aromatic amino acids, add glyphosate to the culture to a final concentration of 1 g/L. This inhibits the shikimate pathway, which is responsible for the synthesis of tryptophan, tyrosine, and phenylalanine.

-

Addition of Fluorinated Amino Acid: After a short incubation with glyphosate (e.g., 30 minutes), add the desired fluorinated amino acid to the culture. The optimal concentration will vary depending on the specific amino acid and protein but is typically in the range of 50-100 mg/L.

-

Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.25-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and solubility.

-

Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells using sonication or other appropriate methods. Purify the protein of interest using standard chromatography techniques.

-

Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.

References

Unlocking the Potential of Fluorine: An In-depth Guide to the ¹⁹F NMR Chemical Shift Range

For Researchers, Scientists, and Drug Development Professionals

The unique properties of the fluorine-19 isotope, including its 100% natural abundance and high sensitivity, have established ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and indispensable tool in modern chemical and pharmaceutical research.[1] Its exceptionally wide chemical shift range, spanning over 800 ppm, offers unparalleled resolution and sensitivity to the local electronic environment, making it an ideal probe for molecular structure, dynamics, and intermolecular interactions.[2] This technical guide provides a comprehensive exploration of the ¹⁹F NMR chemical shift range, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this robust analytical technique.

The Expansive Landscape of ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment surrounding the fluorine nucleus.[1] Electron-donating groups increase shielding and result in upfield shifts (more negative ppm values), while electron-withdrawing groups cause deshielding and lead to downfield shifts (more positive ppm values).[1] This sensitivity results in a chemical shift dispersion for organofluorine compounds that is significantly larger than that of ¹H NMR, typically ranging from approximately -50 to -220 ppm.[2]

Key Factors Influencing ¹⁹F Chemical Shifts:

Several intrinsic and extrinsic factors contribute to the observed ¹⁹F chemical shift:

-

Electronic Effects: The electronegativity of neighboring atoms and the presence of resonance effects significantly impact the electron density around the fluorine atom, causing substantial shifts.[1]

-

Hybridization: The hybridization of the carbon atom to which the fluorine is attached (sp³, sp², or sp) alters the bond characteristics and, consequently, the chemical shift.[1]

-

Intermolecular Interactions: Non-covalent interactions such as hydrogen bonding and van der Waals forces in the fluorine atom's vicinity can induce noticeable changes in its chemical shift.[1] This is a key principle exploited in drug discovery to detect ligand binding.[3]

-

Solvent Effects: The polarity and composition of the solvent can influence the electronic environment of the fluorine nucleus, leading to shifts in the observed resonance.[2]

Tabulated ¹⁹F NMR Chemical Shift Ranges

The following tables summarize typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups and common reference standards. All shifts are referenced to CFCl₃ at 0.00 ppm.[1][4][5]

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups [1][5]

| Functional Group | Chemical Shift Range (ppm) |

| Acyl Fluorides (R-C(O)F) | +20 to -70 |

| Aryl Fluorides (Ar-F) | -80 to -170 |

| Trifluoromethyl (-CF₃) | -40 to -80 |

| Difluoromethylene (-CF₂-) | -80 to -140 |

| Fluoromethylene (-CH₂F) | -200 to -220 |

| Fluoroalkanes | Varies widely based on substitution |

| Fluoroalkenes | Varies widely based on geometry and substitution |

Table 2: ¹⁹F NMR Chemical Shift of Common Reference Standards [4]

| Compound | Chemical Shift (ppm) vs. CFCl₃ |

| Trichlorofluoromethane (CFCl₃) | 0.00 |

| Trifluoroacetic acid (CF₃COOH) | -76.55 |

| Benzotrifluoride (C₆H₅CF₃) | -63.72 |

| Hexafluorobenzene (C₆F₆) | -164.9 |

| Monofluorobenzene (C₆H₅F) | -113.15 |

Experimental Protocols for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful consideration of sample preparation and instrument parameters. The following protocols provide a general framework for researchers.

Sample Preparation for Small Molecule Analysis

-

Dissolution: Dissolve the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration typically ranging from 1 to 10 mg/mL.

-

Reference Standard: Add an internal reference standard, such as CFCl₃ or another compound with a known chemical shift that does not overlap with the analyte signals.

-

Filtration: If the solution contains particulate matter, filter it into a clean NMR tube to a height of approximately 4-5 cm.

Protocol for Protein-Ligand Binding Studies via ¹⁹F NMR

This protocol is designed for observing the binding of a fluorinated ligand to a protein target.

-

Protein Preparation: Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate buffer in D₂O) at a concentration typically in the low micromolar range (e.g., 10-50 µM).

-

Ligand Preparation: Prepare a stock solution of the fluorinated ligand in the same deuterated buffer.

-

Sample Preparation:

-

Reference Spectrum: Prepare an NMR sample containing only the fluorinated ligand at the desired final concentration (e.g., 100 µM).

-

Binding Experiment: Prepare a second NMR sample containing the protein at its final concentration and the fluorinated ligand at the same concentration as the reference.

-

-

Data Acquisition: Acquire ¹⁹F NMR spectra for both the reference and the binding experiment samples. A change in the chemical shift, line broadening, or a decrease in signal intensity of the ligand in the presence of the protein indicates binding.

NMR Data Acquisition Parameters

Modern NMR spectrometers can be readily configured for ¹⁹F detection.[6]

-

Spectrometer Setup:

-

Key Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient for simple spectra. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[8]

-

Spectral Width: The wide chemical shift range of ¹⁹F necessitates a large spectral width to avoid signal aliasing. A width of 200-250 ppm is a good starting point for organofluorine compounds.[2]

-

Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): To ensure full relaxation for quantitative measurements, a relaxation delay of 5 times the longest T₁ of the fluorine nuclei should be used.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For concentrated samples, a few scans may be sufficient, while dilute samples may require hundreds or thousands of scans.

-

Proton Decoupling: To simplify the spectra by removing ¹H-¹⁹F couplings, proton decoupling is often employed.[8]

-

Visualizing Workflows in ¹⁹F NMR-Based Drug Discovery

Graphviz diagrams are provided below to illustrate key workflows in the application of ¹⁹F NMR in drug discovery.

Caption: Workflow for Fragment-Based Drug Discovery (FBDD) using ¹⁹F NMR.

Caption: Logic diagram of a ¹⁹F NMR competition binding assay.

Caption: Factors influencing the ¹⁹F NMR chemical shift.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 4. colorado.edu [colorado.edu]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. learning.sepscience.com [learning.sepscience.com]

A Technical Guide to the Fundamental Concepts of ¹⁹F Relaxation in NMR for Drug Discovery

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery, providing detailed insights into molecular structure, dynamics, and interactions.[1] Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) isotope has emerged as a uniquely powerful probe. Several key properties contribute to its utility: it is a spin-½ nucleus, possesses 100% natural abundance, and has a high gyromagnetic ratio, affording it 83% of the sensitivity of ¹H NMR.[2][3] Furthermore, the ¹⁹F nucleus exhibits a vast chemical shift range—spanning over 300 ppm—which makes its resonance frequency exceptionally sensitive to subtle changes in the local chemical environment.[3][4] This sensitivity, combined with the near-total absence of endogenous fluorine in biological systems, provides a clear background for detecting fluorinated drugs or fragments, making ¹⁹F NMR a premier tool for fragment-based screening and studying protein-ligand interactions.[5][6]

A deep understanding of the nuclear relaxation processes is critical to effectively harnessing the power of ¹⁹F NMR. Relaxation refers to the mechanisms by which nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. The rates of these processes, characterized by the time constants T1 and T2, govern crucial experimental parameters such as signal intensity, linewidth, and optimal acquisition times. Moreover, these relaxation rates are themselves rich sources of information, revealing details about molecular size, motion, and binding events. This guide provides an in-depth overview of the fundamental concepts of ¹⁹F relaxation, the mechanisms that drive it, the experimental protocols to measure it, and its applications for researchers, scientists, and drug development professionals.

Fundamentals of NMR Relaxation: T1 and T2

NMR relaxation is characterized by two distinct, simultaneous processes: longitudinal (or spin-lattice) relaxation (T1) and transverse (or spin-spin) relaxation (T2).[7]

-

T1 Relaxation (Spin-Lattice): After an RF pulse excites the nuclear spins into a higher energy state, T1 relaxation describes the process by which the spins release energy to their surrounding environment (the "lattice") and the net magnetization realigns with the main external magnetic field (B₀) along the z-axis.[8] This process is also known as longitudinal recovery.[8] T1 values are crucial for determining the necessary delay between successive scans in an experiment to allow for sufficient signal recovery, with a delay of 5 times T1 often recommended for quantitative accuracy.[9][10]

-

T2 Relaxation (Spin-Spin): T2 relaxation describes the decay of the net magnetization in the xy-plane (the transverse plane) following an RF pulse.[7] This decay, or loss of phase coherence, results from interactions between the spins of neighboring nuclei.[8] T2 relaxation is always faster than or equal to T1 relaxation. The T2 time constant is inversely proportional to the NMR signal's linewidth; shorter T2 times result in broader signals.[11] This parameter is particularly sensitive to molecular size and binding events, which is heavily exploited in drug screening experiments.[12]

Primary ¹⁹F Relaxation Mechanisms

For spin-½ nuclei like ¹⁹F in solution, relaxation is driven by fluctuating local magnetic fields generated by molecular motion. The two predominant relaxation mechanisms are the Dipole-Dipole (DD) interaction and Chemical Shift Anisotropy (CSA).[12]

Dipole-Dipole (DD) Interaction

The dipole-dipole mechanism arises from the through-space interaction between the magnetic moments of two nuclei.[7] For ¹⁹F, these interactions are primarily with nearby protons (¹H-¹⁹F) or other fluorine nuclei (¹⁹F-¹⁹F). The strength of this interaction is highly dependent on the distance between the interacting spins, following a 1/r⁶ relationship, where 'r' is the internuclear distance.[7][13] This strong distance dependence means that DD relaxation is dominated by interactions with the closest nuclei. The efficiency of this relaxation pathway is also modulated by the rate of molecular tumbling in solution.

Chemical Shift Anisotropy (CSA)

Chemical shift anisotropy is a particularly significant relaxation mechanism for the ¹⁹F nucleus, often dominating over the DD mechanism, especially at high magnetic field strengths.[14] It arises because the electron cloud surrounding the fluorine nucleus is typically not spherically symmetrical (i.e., it is anisotropic).[15] Consequently, the degree to which the electrons shield the nucleus from the external magnetic field depends on the orientation of the molecule with respect to that field. As a molecule tumbles in solution, this orientation changes, creating a fluctuating local magnetic field that drives relaxation. The contribution of CSA to the relaxation rate scales with the square of the external magnetic field strength (B₀²).[14] This is a critical consideration, as moving to higher field spectrometers to gain sensitivity and resolution will also lead to significantly faster T2 relaxation (and thus broader lines) if CSA is the dominant mechanism.

| Feature | Dipole-Dipole (DD) Relaxation | Chemical Shift Anisotropy (CSA) Relaxation |

| Physical Origin | Through-space interaction between nuclear magnetic moments (e.g., ¹⁹F-¹H, ¹⁹F-¹⁹F).[7] | Anisotropic electronic shielding of the nucleus, creating an orientation-dependent local field.[15] |

| Dependence on Distance | Proportional to 1/r⁶, where r is the internuclear distance.[7] | Not directly dependent on internuclear distance, but on the electronic structure around the nucleus. |

| Dependence on B₀ Field | Decreases with increasing magnetic field strength for molecules in the fast motion regime.[14] | Increases with the square of the magnetic field strength (B₀²).[14] |

| Common Dominance | Significant for ¹⁹F in small molecules, especially in proximity to protons. | Often the dominant mechanism for ¹⁹F, particularly in larger molecules or at high magnetic fields.[14] |

Table 1. Comparison of the primary ¹⁹F relaxation mechanisms.

Quantitative ¹⁹F Relaxation Data

The precise T1 and T2 values for a ¹⁹F nucleus are highly sensitive to a multitude of factors, including molecular size, shape, local mobility, solvent viscosity, temperature, and magnetic field strength. Therefore, the values presented below are representative and intended to illustrate general trends. Most relaxation times observed in routine NMR fall between 0.1 and 10 seconds.[9]

| Molecular Context | Typical T1 (s) | Typical T2 (s) | Key Observations |

| Small Fluorinated Molecules | 1 - 5 | 0.5 - 4 | T1 and T2 values are often of similar magnitude.[9] |

| Fluorinated Oligomers (in water) | 0.8 - 1.4 | 0.1 - 0.4 | T1 and T2 decrease as oligomer chain length (and thus molecular size) increases.[16] |

| Fluorinated Nanoparticles (in CD₃OD) | ~0.5 - 1.4 | ~0.02 - 0.08 | The presence of a paramagnetic agent (Gd³⁺) significantly shortens T1.[17] |

| Fluorinated Amino Acids in Proteins | 0.2 - 1.0 | 0.01 - 0.2 | Relaxation is much faster due to the slow tumbling of the large protein. CSA is often dominant. |

Table 2. Representative ¹⁹F T1 and T2 relaxation times in various molecular environments. Values are approximate and highly dependent on specific experimental conditions.

Experimental Protocols for Measuring Relaxation Times

Accurate measurement of T1 and T2 relaxation times is essential for quantitative NMR studies and for optimizing more complex experiments.

T1 Measurement: The Inversion Recovery Experiment

The most common method for measuring T1 is the inversion recovery pulse sequence.[7] The experiment involves inverting the net magnetization and then measuring its recovery over a series of variable delay times.

Methodology:

-

Initialization: A relaxation delay (ideally > 5 * T1) is applied to ensure the spin system is at thermal equilibrium with the net magnetization aligned along the +z axis.

-

Inversion: A 180° radiofrequency pulse is applied, which inverts the net magnetization to the -z axis.[18]

-

Variable Delay (τ): The system is allowed to relax for a variable time delay, τ. During this period, the longitudinal magnetization begins to recover back towards the +z axis.[18]

-

Read Pulse: A 90° pulse is applied to tip the recovered longitudinal magnetization into the xy-plane.[18]

-

Acquisition: The resulting Free Induction Decay (FID) is immediately recorded. The initial intensity of the FID is proportional to the amount of longitudinal magnetization present at time τ.

-

Iteration: The sequence is repeated for a range of different τ values.

-

Data Analysis: The signal intensity is plotted as a function of the delay time τ. The resulting curve is then fitted to an exponential recovery function to extract the T1 value.

Caption: Workflow for the T1 Inversion Recovery experiment.

T2 Measurement: The Carr-Purcell-Meiboom-Gill (CPMG) Experiment

The CPMG pulse sequence is a robust method for measuring the true T2 relaxation time by compensating for signal dephasing caused by static magnetic field inhomogeneities.[11] It is an extension of the basic spin-echo experiment.

Methodology:

-

Excitation: A 90° pulse is applied to tip the equilibrium magnetization into the xy-plane, creating transverse magnetization.[11]

-

Dephasing: The spins begin to dephase in the xy-plane during a fixed delay, τ.

-

Refocusing Train: A train of 180° pulses is applied, separated by a delay of 2τ. Each 180° pulse refocuses the spins, producing a series of spin echoes.[19] This repeated refocusing mitigates the dephasing effects of magnetic field inhomogeneity, meaning the decay of the echo amplitudes is governed primarily by the true T2 relaxation.

-

Acquisition: The intensity of each spin echo is recorded.

-

Data Analysis: The echo intensities are plotted against the total echo time (n * 2τ). This decay curve is fitted to an exponential function to determine the T2 value.[19]

Caption: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence for T2 measurement.

Conclusion

The relaxation properties of the ¹⁹F nucleus are at the heart of its utility in advanced NMR applications for drug discovery and chemical biology. The interplay between dipole-dipole and chemical shift anisotropy mechanisms dictates the T1 and T2 relaxation times, which in turn influence experimental sensitivity, resolution, and design. For researchers in drug development, a firm grasp of these fundamental concepts is not merely academic; it is essential for the rational design of experiments, the accurate interpretation of screening data, and the effective characterization of ligand-target interactions. By mastering the principles of ¹⁹F relaxation and the experimental techniques used to measure it, scientists can fully exploit the unique advantages of this powerful NMR probe to accelerate the discovery of new therapeutics.

References

- 1. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. NMR Relaxation [chem.ch.huji.ac.il]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. CPMG EXPERIMENT [imserc.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Magnetic Dipole—Dipole Relaxation in Molecules with Internal Motion [ouci.dntb.gov.ua]

- 14. 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. tecmag.com [tecmag.com]

The Advent of Fluorinated Probes: A Technical Guide to 19F NMR in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery and molecular biology is continually evolving, demanding more precise and sensitive tools to unravel complex biological processes. Among the arsenal of biophysical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide atomic-level insights into molecular structure and dynamics. The incorporation of fluorine-19 (¹⁹F) as a probe nucleus has emerged as a particularly powerful strategy, offering a unique window into the intricacies of protein function, ligand binding, and cellular signaling. This technical guide provides an in-depth exploration of the discovery and application of novel fluorinated probes for ¹⁹F NMR, tailored for researchers and professionals in the field.

The Power of the Fluorine Nucleus in NMR

The fluorine-19 isotope is an ideal nucleus for NMR studies of biological systems due to its intrinsic properties. With a natural abundance of 100% and a high gyromagnetic ratio (83% of the sensitivity of ¹H), ¹⁹F provides strong NMR signals.[1] Crucially, fluorine is virtually absent from biological systems, resulting in background-free spectra and allowing for the unambiguous detection of the fluorinated probe.[1] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, which makes it a highly sensitive reporter of subtle conformational changes in proteins and other biomolecules.[2]

Novel Fluorinated Probes for NMR Spectroscopy

The development of novel fluorinated probes, particularly fluorinated amino acids, has been instrumental in advancing the field of ¹⁹F NMR. These probes can be incorporated into proteins either biosynthetically or through chemical modification, providing a powerful tool to study protein structure, dynamics, and interactions.

Fluorinated Amino Acids

A variety of fluorinated amino acids are now commercially available or can be synthesized for incorporation into proteins. Aromatic amino acids are commonly fluorinated as they are often found in structurally important regions of proteins, such as active sites and protein-protein interfaces.

Table 1: Properties of Common Fluorinated Aromatic Amino Acids for ¹⁹F NMR

| Fluorinated Amino Acid | Typical ¹⁹F Chemical Shift Range (ppm) in Proteins | Key Features and Applications |

| 3-Fluoro-L-tyrosine (3-F-Tyr) | -125 to -140 | Sensitive to changes in the local electrostatic environment; used to study protein-ligand interactions and conformational changes.[1][3] |

| 5-Fluoro-L-tryptophan (5-F-Trp) | -115 to -130 | Reporter on the local environment of tryptophan residues; useful for studying protein folding and ligand binding. |

| 6-Fluoro-L-tryptophan (6-F-Trp) | -110 to -125 | Alternative to 5-F-Trp, offering a different electronic environment and chemical shift. |

| 4-Fluoro-L-phenylalanine (4-F-Phe) | -110 to -120 | Minimal structural perturbation; used as a general probe for protein structure and dynamics. |

| 3-(Trifluoromethyl)-L-phenylalanine | -60 to -65 | The three equivalent fluorine atoms provide a strong, sharp signal; sensitive to the local environment. |

| 4-(Trifluoromethyl)-L-phenylalanine | -60 to -65 | Similar to the 3-(trifluoromethyl) derivative, with the CF₃ group at a different position on the aromatic ring. |

Note: Chemical shift ranges are approximate and can vary significantly depending on the specific protein environment.

Other Fluorinated Probes

Beyond amino acids, other fluorinated molecules are being developed as NMR probes. These include fluorinated ligands for studying receptor binding, and "clickable" fluorinated azides that can be attached to specific sites on biomolecules. Densely fluorinated probes with multiple equivalent fluorine atoms are also being designed to enhance NMR sensitivity, allowing for the detection of analytes at low micromolar concentrations.[4]

Experimental Protocols

The successful application of fluorinated probes in ¹⁹F NMR relies on robust experimental protocols for probe incorporation and data acquisition.

Site-Specific Incorporation of Fluorinated Amino Acids

A powerful method for introducing a single ¹⁹F label into a protein is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber codon (UAG).[5][6]

Protocol for Site-Specific Incorporation of L-4-Trifluoromethylphenylalanine (tfmF):

-

Plasmid Preparation:

-

Obtain or create an expression vector for the protein of interest containing an amber (UAG) codon at the desired labeling site.

-

Obtain a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired fluorinated amino acid (e.g., pDule-tfmF for L-4-trifluoromethylphenylalanine).[6]

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.

-

Plate the transformed cells on selective media containing the appropriate antibiotics for both plasmids.

-

-

Protein Expression:

-

Inoculate a starter culture from a single colony and grow overnight.

-

Use the starter culture to inoculate a larger volume of minimal media supplemented with the necessary nutrients and antibiotics.

-

When the cell density reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG.

-

Simultaneously, add the fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine) to the culture medium.

-

-

Cell Harvest and Protein Purification:

-

After a suitable induction period (e.g., 16-18 hours at 18°C), harvest the cells by centrifugation.

-

Lyse the cells and purify the ¹⁹F-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

¹⁹F NMR Fragment-Based Screening

¹⁹F NMR is a powerful tool for fragment-based drug discovery (FBDD), enabling the rapid screening of libraries of fluorinated small molecules for binding to a target protein.

Protocol for a Typical ¹⁹F NMR Fragment Screen:

-

Sample Preparation:

-

Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.

-

Prepare cocktails of 10-20 fluorinated fragments at a known concentration in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a reference 1D ¹⁹F NMR spectrum for each fragment cocktail in the absence of the protein.

-

Acquire a 1D ¹⁹F NMR spectrum for each fragment cocktail in the presence of the target protein.

-

A Carr-Purcell-Meiboom-Gill (CPMG) or other T₂-filter pulse sequence can be used to selectively detect signals from fragments that are in exchange between the free and protein-bound states.

-

-

Data Analysis:

-

Compare the spectra with and without the protein.

-

Binding events can be identified by changes in the ¹⁹F chemical shift, line broadening (an increase in the transverse relaxation rate, T₂), or a decrease in signal intensity in T₂-filtered experiments.

-

-

Hit Validation:

-

Validate hits by performing titration experiments to determine the dissociation constant (Kd).

-

Use competition binding experiments with a known ligand to confirm the binding site.

-

In-Cell ¹⁹F NMR Spectroscopy

A groundbreaking application of ¹⁹F NMR is the ability to study proteins directly within living cells, providing insights into their function in a native environment.[7]

Workflow for In-Cell ¹⁹F NMR:

-

Protein Expression and Labeling in Human Cells:

-

Transfect human cells (e.g., HEK293T) with a plasmid encoding the protein of interest.

-

At a specific time post-transfection, replace the standard culture medium with a medium containing the desired fluorinated amino acid.[8]

-

Allow the cells to express the ¹⁹F-labeled protein.

-

-

Sample Preparation for NMR:

-

Gently harvest the cells and resuspend them in a suitable buffer for NMR analysis.

-

Transfer the cell suspension to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 1D ¹⁹F NMR spectra of the intact cells. Due to the low background, signals from the labeled protein can be readily detected.[9]

-

-

Analysis of Protein-Ligand Interactions:

-

Introduce a fluorinated or non-fluorinated ligand to the cell suspension and acquire ¹⁹F NMR spectra to monitor changes in the protein's signal, reporting on intracellular binding events.[7]

-

Visualizing Signaling Pathways with Fluorinated Probes

¹⁹F NMR has been successfully employed to dissect complex cellular signaling pathways by providing dynamic and conformational information about key protein players.

Ras Signaling Pathway

The Ras proteins are small GTPases that act as molecular switches in signaling pathways that control cell growth and proliferation. ¹⁹F NMR has been used to study the conformational states of Ras and its interactions with regulatory proteins.

Caption: The Ras/MAPK signaling pathway.

G-Protein Coupled Receptor (GPCR) Activation

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. ¹⁹F NMR has been instrumental in characterizing the conformational changes that occur upon GPCR activation.[10][11]

Caption: A generalized GPCR signaling pathway.

Protein Kinase A (PKA) Signaling

PKA is a key enzyme in many signaling pathways, activated by the second messenger cyclic AMP (cAMP). Fluorinated probes have been used to monitor the activity of PKA in real-time.[6]

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Fluorine-19 NMR Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) experiments. This powerful analytical technique is indispensable for the characterization of fluorine-containing compounds, with significant applications in drug discovery, materials science, and biochemistry.

Introduction to Fluorine-19 NMR Spectroscopy

Fluorine-19 NMR spectroscopy is a highly sensitive technique used to identify and characterize molecules containing fluorine atoms.[1][2] The ¹⁹F nucleus possesses favorable properties for NMR, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as proton (¹H) NMR.[1][2][3][4][5] A key advantage of ¹⁹F NMR is its vast chemical shift range, which is approximately 40 times larger than that of ¹H NMR, spanning over 800 ppm.[1][3] This wide dispersion minimizes signal overlap and enhances resolution, making it an ideal tool for distinguishing between structurally similar fluorinated compounds.[6]

In the context of drug development, the incorporation of fluorine into potential drug candidates can significantly modulate their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity.[6][7][8] ¹⁹F NMR serves as a critical tool for confirming the successful incorporation of fluorine, elucidating the structure of fluorinated molecules, and studying their interactions with biological targets.[2][6][9]

Key Advantages of ¹⁹F NMR

-

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after tritium (³H) and protons (¹H).[3]

-

100% Natural Abundance: All naturally occurring fluorine exists as the ¹⁹F isotope, eliminating the need for isotopic labeling.[1][2][3]

-

Wide Chemical Shift Range: The large spectral width reduces the likelihood of signal overlap, facilitating the analysis of complex mixtures.[1][3]

-

No Background Signal in Biological Samples: The natural absence of fluorine in most biological systems provides a clear window for observing fluorinated drugs or labeled biomolecules without interference.[5][10]

-

Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing detailed information about molecular conformation and intermolecular interactions.[4][6]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality ¹⁹F NMR spectra.

Protocol for Small Molecule Analysis:

-